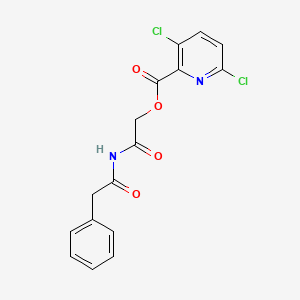

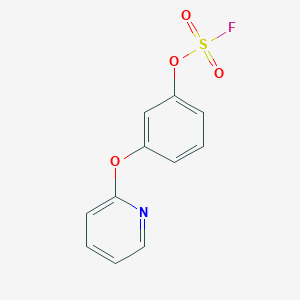

![molecular formula C7H13ClN2O B2616155 (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride CAS No. 1303975-09-8](/img/structure/B2616155.png)

(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for “(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride” is1S/C8H14N2O.ClH/c11-8-6-9-5-7-3-1-2-4-10(7)8;/h7,9H,1-6H2;1H/t7-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Mechanism of Action

Target of Action

The primary target of the compound (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride is the superoxide anion (O2–) or singlet oxygen (1O2) . These are reactive oxygen species (ROS) that play crucial roles in various biological processes and cellular functions .

Mode of Action

This compound interacts with its targets by undergoing a reversible reaction with superoxide anions to form an adduct . This adduct then irreversibly decays to produce chemiluminescence at approximately 465 nm . This reaction has an apparent rate constant of approximately 105 M–1s–1 .

Biochemical Pathways

The interaction of this compound with superoxide anions affects the biochemical pathways involving ROS. The resulting chemiluminescence can be used to detect the presence and quantity of superoxide anions, providing insights into the oxidative stress status of the biological system .

Pharmacokinetics

It is soluble in water, dmso, and dmf , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the detection and quantification of superoxide anions . This can provide valuable information about the oxidative stress status of cells and tissues, which is relevant in various physiological and pathological contexts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at -20ºC in a light-protected and dry environment to maintain its stability . Furthermore, the chemiluminescence produced by the compound can be detected and quantified using a microplate luminometer, suggesting that the measurement environment and equipment can also influence the detection of the compound’s action .

Advantages and Limitations for Lab Experiments

HHP has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is relatively nontoxic and has a low risk of side effects. However, it can be expensive to synthesize, and it can be difficult to obtain in large quantities.

Future Directions

HHP has a number of potential future directions. It could be used in the development of new drugs and treatments for a variety of conditions, such as inflammation and pain. Additionally, it could be used in the development of new diagnostic tools for the detection of certain diseases. It could also be used in the study of the interaction between the immune system and various pathogens, as well as in the study of the neurological effects of certain drugs. Finally, it could be used in the study of the effects of drugs on the cardiovascular system.

Synthesis Methods

HHP is synthesized using a method known as palladium-catalyzed intramolecular cyclization. This method involves the use of a palladium catalyst to facilitate the formation of a six-membered ring from a linear precursor. The reaction is typically conducted in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene. The reaction is typically conducted at a temperature of around 100°C and a pressure of around 1 atmosphere.

Scientific Research Applications

HHP has a variety of applications in scientific research. It is used in the synthesis of a variety of compounds, such as drugs, dyes, and fragrances. It is also used in the study of the human immune system and its interaction with various pathogens. HHP has also been used in the study of the neurological effects of certain drugs, as well as in the study of the effects of drugs on the cardiovascular system.

properties

IUPAC Name |

(8aS)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXDSXZRXCCQED-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC(=O)N2C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CNCC(=O)N2C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2616076.png)

![5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616077.png)

![N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2616078.png)

![7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2616085.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2616091.png)

![Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2616092.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2616093.png)

![N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2616095.png)